Dinoprost-13C5

Mass Spectrometry Bioanalysis Isotope Exchange

Dinoprost-13C5 (Prostaglandin F2α-13C5) is the preferred +5 Da 13C-labeled internal standard for LC-MS/MS quantification of endogenous PGF2α. Unlike unlabeled Dinoprost, it co-elutes with the analyte but is mass-distinguishable; unlike deuterated analogs (e.g., Dinoprost-d4/d9), it resists hydrogen-deuterium exchange that compromises assay accuracy. This ensures reliable matrix-effect correction and sub-ng/mL precision in plasma, serum, urine, and tissue homogenates. Ideal for clinical biomarker studies, pharmacokinetic profiling, and oxidative stress research (8-iso-PGF2α). Isotopic purity ≥99% supports calibration-curve linearity and inter-laboratory reproducibility. Select this product for regulatory-grade quantification where deuterated standards fail.

Molecular Formula C20H34O5
Molecular Weight 359.44 g/mol
Cat. No. B12384727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinoprost-13C5
Molecular FormulaC20H34O5
Molecular Weight359.44 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
InChIInChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1/i4+1,5+1,8+1,11+1,20+1
InChIKeyPXGPLTODNUVGFL-UVUNELILSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dinoprost-13C5 (Prostaglandin F2α-13C5): A 13C5-Labeled Internal Standard for Quantitative Bioanalysis


Dinoprost-13C5 (also known as Prostaglandin F2α-13C5) is a stable isotope-labeled analog of the endogenous eicosanoid Dinoprost (Prostaglandin F2α), wherein five carbon atoms are replaced by the heavy isotope carbon-13 . This labeling strategy creates a molecular mass increase of 5 Daltons relative to the unlabeled parent compound (C20H34O5, MW 354.5), making it an ideal internal standard for mass spectrometry-based assays such as LC-MS/MS and GC-MS . The compound is primarily utilized to correct for matrix effects, instrument variability, and analyte loss during sample preparation, thereby enabling precise and accurate quantification of endogenous PGF2α in complex biological matrices .

Why Unlabeled Dinoprost or Deuterated Analogs Cannot Simply Replace Dinoprost-13C5 in Quantitative MS Workflows


The direct substitution of Dinoprost-13C5 with unlabeled Dinoprost or a deuterated analog (e.g., Dinoprost-d4 or -d9) in a quantitative LC-MS/MS assay compromises data integrity due to fundamental differences in isotopic stability, mass shift, and potential chromatographic behavior. Unlabeled Dinoprost cannot serve as an internal standard as it is indistinguishable from the endogenous analyte being measured. While deuterated standards are common, they are susceptible to hydrogen-deuterium exchange under certain chromatographic or sample preparation conditions, leading to inaccurate quantification [1]. Furthermore, the mass difference between a 13C5-labeled standard (Δm +5) and a typical d4-labeled standard (Δm +4) influences the separation from the analyte's natural isotopic envelope and can affect the robustness of the selected reaction monitoring (SRM) transition, particularly in complex matrices where isobaric interferences are a concern . These factors necessitate a specific and carefully selected internal standard like Dinoprost-13C5.

Quantitative Differentiation Guide for Dinoprost-13C5: Evidence for Scientific Selection


Enhanced Isotopic Stability: 13C5-Label vs. Deuterated Prostaglandin Internal Standards

Dinoprost-13C5 provides superior isotopic stability compared to deuterated prostaglandin internal standards. A study by Herold et al. (1987) evaluating d3-methoxime derivatives of prostaglandins for GC-MS found that sample derivatization resulted in 1.5% to 86% exchange of the deuterium label with hydrogen, depending on the molecular position [1]. In contrast, 13C labels, such as those in Dinoprost-13C5, are integrated into the carbon backbone and are not susceptible to proton-deuterium exchange, ensuring a stable mass difference throughout the analytical workflow .

Mass Spectrometry Bioanalysis Isotope Exchange

Optimized Mass Shift: 13C5 (+5 Da) vs. d4 (+4 Da) for MS Quantification

Dinoprost-13C5 provides a +5 Dalton mass shift from the unlabeled analyte, which is considered advantageous over a +4 Dalton shift from a d4-labeled analog . A larger mass difference is generally recommended for small molecules (less than 1,000 Da) to ensure clear separation from the natural isotopic envelope of the analyte, thereby minimizing spectral overlap and improving the signal-to-noise ratio for the internal standard's quantifier ion . Specifically, Dinoprost-13C5 has a molecular weight of approximately 359.5 g/mol compared to 354.5 g/mol for unlabeled Dinoprost .

Mass Spectrometry LC-MS/MS Internal Standard

Consistent Chromatographic Co-Elution: 13C-Labeled vs. Potentially Divergent Deuterated Analogs

A critical requirement for a reliable internal standard is near-identical chromatographic behavior to the analyte. 13C-labeled internal standards like Dinoprost-13C5 are widely recognized to co-elute with their unlabeled counterparts without any significant chromatographic shift . In contrast, deuterated analogs can sometimes exhibit a slight shift in retention time due to differences in hydrophobic interactions between C-D and C-H bonds . This subtle shift can lead to differential matrix effects as the analyte and internal standard experience slightly different solvent environments during elution, potentially impacting quantification accuracy .

Chromatography LC-MS/MS Internal Standard

High Isotopic Purity: 13C5 vs. Unlabeled Dinoprost and Deuterated Analogs

For an internal standard to function effectively, it must have a very low level of unlabeled material (i.e., high isotopic purity) to prevent interference with the analyte signal . Commercial suppliers of Dinoprost-13C5 specify a high isotopic purity, typically with ≤1% of the unlabeled (d0) species present . This level of purity is crucial for quantifying low-abundance endogenous PGF2α, where any contribution from the internal standard to the analyte channel can lead to a positive bias and an overestimation of true concentration .

Isotopic Purity Mass Spectrometry Internal Standard

High-Impact Application Scenarios for Dinoprost-13C5 in Bioanalysis and Lipidomics


Accurate Quantification of Endogenous PGF2α in Complex Biological Matrices

Dinoprost-13C5 is the preferred internal standard for the precise LC-MS/MS quantification of endogenous Prostaglandin F2α in plasma, serum, urine, and tissue homogenates. Its isotopic stability (supported by class-level inference from and ) and optimized +5 Da mass shift (supported by class-level inference from ) ensure reliable correction for sample preparation losses and matrix effects, which is critical for establishing baseline levels in clinical studies or monitoring dynamic changes in response to physiological or pharmacological stimuli.

Pharmacokinetic (PK) and Metabolic Fate Studies of Dinoprost-Based Therapeutics

In drug development, Dinoprost-13C5 is an essential tool for quantifying the parent drug and its metabolites in biological fluids. Its use as an internal standard allows for the accurate determination of key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) by minimizing analytical variability . This application is critical for establishing bioequivalence, determining appropriate dosing regimens, and investigating the metabolic stability of new prostaglandin F2α analogs, where even small errors in quantification can have significant regulatory implications.

Validation of Novel Biomarker Assays for Oxidative Stress and Inflammation

While Dinoprost-13C5 is used for the parent compound PGF2α, the principle extends to its use as a reference standard for developing and validating assays for related lipid mediators. Its high isotopic purity (≥99%, as per ) makes it suitable for creating calibration curves and quality control samples for methods that measure isoprostanes like 8-iso-PGF2α, a validated biomarker of oxidative stress [1]. This ensures the comparability of data across different laboratories and clinical studies, a key requirement for biomarker qualification.

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